

# **Application Notes and Protocols for Studying Tannacomp® Efficacy Using Caco-2 Cells**

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

### Introduction

**Tannacomp**® is a combination preparation containing tannin albuminate and ethacridine lactate, utilized for the treatment of diarrhea.[1][2][3] Tannin albuminate exerts an astringent effect, protecting the intestinal mucosa and inhibiting secretion, while ethacridine lactate possesses antimicrobial properties.[1][4] The human colon adenocarcinoma cell line, Caco-2, serves as a valuable in vitro model for the intestinal barrier.[5][6] When cultured on semi-permeable supports, Caco-2 cells differentiate into a polarized monolayer with tight junctions, mimicking the barrier function of the intestinal epithelium.[7][8][9][10][11][12] This document provides detailed protocols for utilizing the Caco-2 cell model to investigate the efficacy of **Tannacomp**® and its active components in strengthening the intestinal barrier, mitigating inflammation, and counteracting pathogen-induced damage.

## **Key Concepts and Mechanisms of Action**

• Tannin Albuminate: This component is a protein-tannin complex. Tannins are polyphenolic compounds known to precipitate proteins, which is the basis of their astringent effect.[4] In the intestine, this action is thought to form a protective layer on the mucosa, reducing irritation and fluid loss.[4] Mechanistically, tannins can enhance intestinal epithelial barrier function and inhibit chloride secretion, a key driver of secretory diarrhea.[13] The interaction between tannins and proteins like albumin primarily involves the formation of non-covalent bonds, such as hydrogen bonds and hydrophobic interactions.[14]



• Ethacridine Lactate: An acridine derivative, ethacridine lactate functions as an antimicrobial agent.[1] Its mechanism of action involves intercalating with bacterial DNA, thereby inhibiting protein synthesis and leading to bacterial cell death.[15] It is particularly effective against Gram-positive bacteria.[15][16] Recent studies also suggest that ethacridine lactate may have immunomodulatory effects, potentially reducing inflammatory responses.[16][17]

The combined action of these two components suggests that **Tannacomp**® may exert its anti-diarrheal effects through a multi-pronged approach: strengthening the intestinal barrier, reducing intestinal secretion, directly inhibiting enteric pathogens, and potentially modulating local inflammatory responses.

## Experimental Protocols Caco-2 Cell Culture and Differentiation

Objective: To culture and differentiate Caco-2 cells to form a polarized monolayer with robust barrier properties.

#### Materials:

- Caco-2 cell line (ATCC® HTB-37™)
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
- 0.25% Trypsin-EDTA
- Phosphate Buffered Saline (PBS)
- Transwell® inserts (0.4 μm pore size)
- Cell culture flasks and plates

#### Protocol:

 Maintain Caco-2 cells in T-75 flasks with complete DMEM at 37°C in a humidified atmosphere of 5% CO2.



- Change the medium every 2-3 days.
- When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.
- Neutralize trypsin with complete medium and centrifuge the cell suspension.
- Resuspend the cell pellet and seed the cells onto Transwell® inserts at a density of 6 x 10<sup>4</sup> cells/cm<sup>2</sup>.
- Culture the cells for 21 days to allow for differentiation into a polarized monolayer. Change the medium in both the apical and basolateral compartments every 2-3 days.
- Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER) (see Protocol 2). The monolayer is ready for experiments when TEER values stabilize and are >250 Ω·cm².

## Assessment of Intestinal Barrier Function: Transepithelial Electrical Resistance (TEER)

Objective: To evaluate the effect of **Tannacomp**®'s active ingredients on the integrity of the Caco-2 cell monolayer.

#### Materials:

- Differentiated Caco-2 monolayers on Transwell® inserts
- EVOM2™ Epithelial Voltohmmeter or equivalent
- Tannin albuminate and ethacridine lactate (or **Tannacomp**® extract)
- Lipopolysaccharide (LPS) or a pro-inflammatory cytokine cocktail (e.g., TNF-α and IFN-γ) to induce barrier dysfunction.

#### Protocol:

Equilibrate the Caco-2 monolayers in fresh medium for 30 minutes at 37°C.



- Measure the baseline TEER of each Transwell® insert.
- To induce barrier dysfunction, treat the cells with an inflammatory stimulus (e.g., LPS at 1 μg/mL) in the basolateral compartment for 24 hours.
- Following the inflammatory challenge, treat the cells with various concentrations of tannin albuminate, ethacridine lactate, or their combination in the apical compartment for a defined period (e.g., 24 hours). Include appropriate vehicle controls.
- Measure TEER at different time points (e.g., 0, 4, 8, 12, and 24 hours) after treatment.
- Calculate the percentage change in TEER relative to the baseline and compare the treated groups to the control groups.

#### Data Presentation:

| Treatment Group              | Concentration | Mean TEER (Ω·cm²)<br>at 24h | % Change from<br>Baseline |
|------------------------------|---------------|-----------------------------|---------------------------|
| Vehicle Control              | -             | 280 ± 15                    | -5%                       |
| LPS (1 μg/mL)                | 1 μg/mL       | 150 ± 12                    | -50%                      |
| LPS + Tannin<br>Albuminate   | 100 μg/mL     | 220 ± 18                    | -21%                      |
| LPS + Ethacridine<br>Lactate | 10 μg/mL      | 180 ± 14                    | -36%                      |
| LPS + Combination            | 100/10 μg/mL  | 250 ± 20                    | -11%                      |

Note: Data are hypothetical and for illustrative purposes.

## **Paracellular Permeability Assay**

Objective: To assess the effect of **Tannacomp**®'s active ingredients on the paracellular permeability of the Caco-2 monolayer.

Materials:







- Differentiated Caco-2 monolayers on Transwell® inserts
- FITC-dextran (4 kDa)
- Hanks' Balanced Salt Solution (HBSS)
- Fluorometer

#### Protocol:

- After the treatment period as described in Protocol 2, wash the monolayers with pre-warmed HBSS.
- Add HBSS containing FITC-dextran (1 mg/mL) to the apical compartment.
- Add fresh HBSS to the basolateral compartment.
- Incubate the plates at 37°C on an orbital shaker.
- At various time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment.
- Measure the fluorescence of the basolateral samples using a fluorometer (excitation/emission ~490/520 nm).
- Calculate the apparent permeability coefficient (Papp) for each condition.

Data Presentation:



| Treatment Group              | Concentration | Papp (cm/s) x 10 <sup>-6</sup> | % Permeability vs.<br>LPS |
|------------------------------|---------------|--------------------------------|---------------------------|
| Vehicle Control              | -             | 0.5 ± 0.08                     | N/A                       |
| LPS (1 μg/mL)                | 1 μg/mL       | 2.5 ± 0.3                      | 100%                      |
| LPS + Tannin<br>Albuminate   | 100 μg/mL     | 1.2 ± 0.15                     | 48%                       |
| LPS + Ethacridine<br>Lactate | 10 μg/mL      | 1.8 ± 0.2                      | 72%                       |
| LPS + Combination            | 100/10 μg/mL  | 0.9 ± 0.1                      | 36%                       |

Note: Data are hypothetical and for illustrative purposes.

## **Anti-Inflammatory Effects: Cytokine Measurement**

Objective: To determine if **Tannacomp**®'s active ingredients can modulate the inflammatory response in Caco-2 cells.

#### Materials:

- · Differentiated Caco-2 monolayers
- LPS or TNF-α
- ELISA kits for pro-inflammatory cytokines (e.g., IL-8, TNF-α)
- · Cell lysis buffer and protein assay kit

#### Protocol:

- Treat Caco-2 monolayers with the inflammatory stimulus (e.g., LPS) in the presence or absence of tannin albuminate, ethacridine lactate, or their combination for 24 hours.
- Collect the basolateral medium to measure secreted cytokines.
- Lyse the cells to measure intracellular protein content for normalization.



- Perform ELISA for the target cytokines according to the manufacturer's instructions.
- Normalize cytokine concentrations to the total protein content of the cell lysates.

#### Data Presentation:

| Treatment Group              | Concentration | IL-8 Concentration (pg/mg protein) | % Inhibition of IL-8<br>Secretion |
|------------------------------|---------------|------------------------------------|-----------------------------------|
| Vehicle Control              | -             | 50 ± 8                             | N/A                               |
| LPS (1 μg/mL)                | 1 μg/mL       | 500 ± 45                           | 0%                                |
| LPS + Tannin<br>Albuminate   | 100 μg/mL     | 280 ± 30                           | 44%                               |
| LPS + Ethacridine<br>Lactate | 10 μg/mL      | 350 ± 38                           | 30%                               |
| LPS + Combination            | 100/10 μg/mL  | 200 ± 25                           | 60%                               |

Note: Data are hypothetical and for illustrative purposes.

## Antimicrobial Efficacy: Pathogen Adhesion and Invasion Assay

Objective: To evaluate the ability of **Tannacomp**®'s active ingredients to inhibit the interaction of enteropathogenic bacteria with Caco-2 cells.

#### Materials:

- · Differentiated Caco-2 monolayers
- Enterotoxigenic Escherichia coli (ETEC) or other relevant enteropathogen
- Tryptic Soy Broth (TSB)
- Gentamicin



- Triton X-100
- Agar plates

#### Protocol:

- Pre-treat Caco-2 monolayers with tannin albuminate, ethacridine lactate, or their combination for 2 hours.
- Infect the monolayers with ETEC at a multiplicity of infection (MOI) of 10 for 2 hours.
- For adhesion: Wash the monolayers extensively with PBS to remove non-adherent bacteria. Lyse the Caco-2 cells with 1% Triton X-100. Serially dilute the lysate and plate on agar to enumerate adherent bacteria (CFU/mL).
- For invasion: After the 2-hour infection, treat the monolayers with a medium containing gentamicin to kill extracellular bacteria. Wash and lyse the cells as above to enumerate intracellular bacteria.
- Calculate the percentage of adhesion and invasion relative to the untreated infected control.

#### Data Presentation:

| Treatment Group     | Concentration | Adherent Bacteria<br>(CFU/mL)               | % Inhibition of Adhesion |
|---------------------|---------------|---------------------------------------------|--------------------------|
| Infected Control    | -             | $5 \times 10^6 \pm 0.8 \times 10^6$         | 0%                       |
| Tannin Albuminate   | 100 μg/mL     | $2 \times 10^6 \pm 0.5 \times 10^6$         | 60%                      |
| Ethacridine Lactate | 10 μg/mL      | 1 x 10 <sup>5</sup> ± 0.2 x 10 <sup>5</sup> | 98%                      |
| Combination         | 100/10 μg/mL  | 5 x 10 <sup>4</sup> ± 0.1 x 10 <sup>4</sup> | 99%                      |

Note: Data are hypothetical and for illustrative purposes.

## **Visualizations**













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. [Treatment of chronic diarrhea in Crohn disease. A pilot study of the clinical effect of tannin albuminate and ethacridine lactate] PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]

### Methodological & Application





- 5. The Caco-2 cell line as a model of the intestinal barrier: influence of cell and culture-related factors on Caco-2 cell functional characteristics PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caco-2 Cell Line The Impact of Food Bioactives on Health NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Bioengineering Novel in vitro Co-culture Models That Represent the Human Intestinal Mucosa With Improved Caco-2 Structure and Barrier Function [frontiersin.org]
- 8. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 9. Caco-2 cells as a model for intestinal absorption PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. A Tannic Acid-based Medical Food, Cesinex®, Exhibits Broad-spectrum Antidiarrheal Properties: a Mechanistic and Clinical Study PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Albumini Tannas? [synapse.patsnap.com]
- 15. Effect of Bathing in a 0.1% Aqueous Solution of Ethacridine Lactate on Selected Physiological Parameters of Cornu Aspersum Müller Edible Snails - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ethacridine lactate monohydrate | 6402-23-9 | Benchchem [benchchem.com]
- 17. Tannic Acid and Ethacridine Lactate Attenuate Markers of Stress-Induced Intestinal Barrier Dysfunctions in Murine Small Intestinal Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Studying Tannacomp® Efficacy Using Caco-2 Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1178731#in-vitro-models-for-studying-tannacomp-s-efficacy-using-caco-2-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com